



# Application Notes and Protocols for Measuring Ociperlimab Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various techniques to measure the target engagement of Ociperlimab, a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). Ociperlimab's mechanism of action involves blocking the interaction between TIGIT and its ligands, CD155 (PVR) and CD112 (PVRL2), thereby reactivating T-cells and Natural Killer (NK) cells to exert anti-tumor effects.[1][2][3] The intact Fc region of Ociperlimab also enables antibody-dependent cellular cytotoxicity (ADCC), particularly against regulatory T-cells (Tregs) that express high levels of TIGIT.[1][4]

Accurate measurement of target engagement is critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of Ociperlimab, optimizing dosing regimens, and identifying biomarkers of response and resistance. The following sections detail key methodologies for assessing Ociperlimab's interaction with its target, TIGIT.

## TIGIT Signaling Pathway and Ociperlimab's Mechanism of Action

TIGIT is an inhibitory receptor expressed on various immune cells, including activated T-cells, NK cells, and Tregs.[1][5] Its engagement with ligands CD155 and CD112, often overexpressed on tumor cells, leads to the suppression of anti-tumor immunity.[1][3] Ociperlimab is designed to disrupt this inhibitory signaling.





Click to download full resolution via product page

Figure 1: Ociperlimab blocks the inhibitory TIGIT signaling pathway.

### Flow Cytometry for Receptor Occupancy

Flow cytometry is a powerful technique to quantify the binding of Ociperlimab to TIGIT on the surface of immune cells in peripheral blood or from tumor biopsies. This "receptor occupancy" (RO) assay is a direct measure of target engagement. A dual-staining method is often employed to distinguish between total and Ociperlimab-bound TIGIT.

### **Experimental Workflow**



Click to download full resolution via product page

Figure 2: General workflow for a flow cytometry-based receptor occupancy assay.



## Protocol: TIGIT Receptor Occupancy on Peripheral Blood Mononuclear Cells (PBMCs)

#### Materials:

- · Whole blood collected in EDTA or heparin tubes
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fc Receptor Blocking Solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated anti-human antibodies:
  - Anti-TIGIT antibody that competes with Ociperlimab for binding (e.g., labeled with PE)
  - Anti-TIGIT antibody that binds to a non-competing epitope (to measure total TIGIT) or
     Ociperlimab-specific anti-human IgG secondary antibody (to measure bound Ociperlimab)
     (e.g., labeled with AF647)
  - Antibodies for immune cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD56, anti-CD25, anti-FoxP3)
- Live/Dead Fixable Dead Cell Stain
- Fixation/Permeabilization Buffer (for intracellular staining of FoxP3)
- Flow cytometer

- PBMC Isolation:
  - Dilute whole blood 1:1 with PBS.



- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
- Wash PBMCs twice with PBS.
- Resuspend cells in FACS buffer and perform a cell count.
- Staining:
  - Aliquot approximately 1-2 x 10<sup>6</sup> cells per tube.
  - Stain with a Live/Dead fixable dye according to the manufacturer's instructions.
  - Wash cells with FACS buffer.
  - Block Fc receptors for 10 minutes at 4°C.
  - Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers, including the competing and non-competing/secondary anti-TIGIT antibodies.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash cells twice with FACS buffer.
  - (Optional for Treg analysis) Proceed with fixation and permeabilization, followed by intracellular staining for FoxP3 according to the manufacturer's protocol.
  - Resuspend the final cell pellet in FACS buffer.
- Data Acquisition and Analysis:
  - Acquire samples on a calibrated flow cytometer.
  - Gate on live, single cells, and then on specific immune cell populations (e.g., CD3+CD8+ T-cells, CD3+CD4+ T-cells, CD3-CD56+ NK cells).



- Determine the percentage of TIGIT-positive cells and the mean fluorescence intensity
   (MFI) for both the competing and non-competing anti-TIGIT antibodies.
- Calculate Receptor Occupancy (%RO) using the following formula: %RO = (1 (MFI of competing Ab in patient sample / MFI of competing Ab in pre-dose or untreated control)) \*
   100

### Data Presentation:

| Patient ID | Timepoint | Cell Type   | Total TIGIT<br>(% positive) | Ociperlimab -bound TIGIT (% positive) | Receptor<br>Occupancy<br>(%) |
|------------|-----------|-------------|-----------------------------|---------------------------------------|------------------------------|
| 001        | Pre-dose  | CD8+ T-cell | 45.2                        | 0.0                                   | 0                            |
| 001        | C1D8      | CD8+ T-cell | 43.8                        | 98.5                                  | 99.2                         |
| 002        | Pre-dose  | Treg        | 85.1                        | 0.0                                   | 0                            |
| 002        | C1D8      | Treg        | 83.5                        | 99.1                                  | 99.5                         |

### **Ligand Binding Blockade Assay**

This in vitro assay assesses the functional consequence of Ociperlimab binding to TIGIT, specifically its ability to block the interaction with its ligands, CD155 and CD112.

## **Protocol: Cell-based Ligand Competition Assay**

### Materials:

- TIGIT-expressing cell line (e.g., BW5147.3/TIGIT) or primary activated T-cells.[4]
- CD155 or CD112 expressing cell line (e.g., HEK293/PVR).[6]
- Recombinant human TIGIT-Fc fusion protein.
- Ociperlimab and isotype control antibody.



- Fluorochrome-conjugated anti-human Fc antibody.
- Assay Buffer (e.g., PBS with 1% BSA).
- 96-well V-bottom plates.
- Flow cytometer.

#### Procedure:

- Pre-incubate the TIGIT-expressing cells with serial dilutions of Ociperlimab or an isotype control antibody for 30 minutes at 4°C.
- Add a fixed, pre-titered concentration of recombinant CD155-Fc or CD112-Fc to the cells.
- Incubate for 1 hour at 4°C.
- · Wash the cells twice with Assay Buffer.
- Add a fluorochrome-conjugated anti-human Fc antibody to detect the bound CD155-Fc/CD112-Fc.
- Incubate for 30 minutes at 4°C in the dark.
- · Wash the cells twice with Assay Buffer.
- Resuspend the cells and acquire on a flow cytometer.
- The MFI of the anti-human Fc signal is inversely proportional to the ability of Ociperlimab to block the TIGIT-ligand interaction.
- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

### Data Presentation:



| Antibody        | Target Ligand | IC50 (nM) |
|-----------------|---------------|-----------|
| Ociperlimab     | CD155 (PVR)   | 4.53[6]   |
| Ociperlimab     | CD112 (PVRL2) | 1.69[6]   |
| Isotype Control | CD155 (PVR)   | >1000     |
| Isotype Control | CD112 (PVRL2) | >1000     |

## **Functional Assays**

Measuring the downstream functional consequences of TIGIT blockade by Ociperlimab provides indirect evidence of target engagement.

### **Protocol: NK Cell Activation Assay**

#### Materials:

- Purified NK cells from healthy donors or cancer patients.
- A target cell line expressing TIGIT ligands (e.g., SK-BR-3 which expresses high levels of PVR).[6]
- Ociperlimab and isotype control antibody.
- Fluorochrome-conjugated anti-human CD107a antibody (a marker of degranulation).
- · Cell culture medium.
- 96-well U-bottom plates.
- Flow cytometer.

- Co-culture purified NK cells with the target cell line at an appropriate effector-to-target ratio (e.g., 1:1).
- Add serial dilutions of Ociperlimab or an isotype control antibody.



- Add the anti-CD107a antibody directly to the co-culture.
- Incubate for 4-6 hours at 37°C in a CO2 incubator.
- After incubation, stain the cells for NK cell markers (e.g., CD3-, CD56+).
- Wash the cells and acquire on a flow cytometer.
- Analyze the percentage of CD107a+ NK cells. An increase in CD107a expression indicates NK cell activation and degranulation.[6]

## Protocol: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

### Materials:

- TIGIT-expressing target cells (e.g., BW5147.3/TIGIT).[6]
- Effector cells expressing Fcy receptors (e.g., NK-92 cells engineered to express CD16, or primary NK cells).[6]
- Ociperlimab and an Fc-silent mutant of Ociperlimab (as a control).
- A method to measure cell lysis (e.g., LDH release assay, or a fluorescence-based cytotoxicity assay).
- · Cell culture medium.
- 96-well plates.

- Plate the target cells in a 96-well plate.
- Add serial dilutions of Ociperlimab, the Fc-silent mutant, or an isotype control.
- Add the effector cells at an optimized effector-to-target ratio.



- Incubate for 4-6 hours at 37°C.
- Measure cell lysis using your chosen method according to the manufacturer's instructions.
- Calculate the percentage of specific lysis. Potent ADCC activity will be observed with Ociperlimab but not the Fc-silent mutant.[6]

## Immunohistochemistry (IHC) for TIGIT Expression in Tumors

IHC allows for the visualization and semi-quantitative assessment of TIGIT expression on tumor-infiltrating lymphocytes within the tumor microenvironment. This provides crucial information on target availability.

## Protocol: TIGIT Staining in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

#### Materials:

- FFPE tumor tissue sections (4-5 μm).
- Xylene and graded ethanol series for deparaffinization and rehydration.
- Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).
- Peroxidase blocking solution (e.g., 3% H2O2).
- Protein blocking solution (e.g., normal goat serum).
- Primary anti-TIGIT antibody (validated for IHC).
- HRP-conjugated secondary antibody.
- DAB substrate-chromogen system.
- · Hematoxylin for counterstaining.
- Mounting medium.



Microscope.

- Deparaffinization and Rehydration:
  - Incubate slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally water.
- Antigen Retrieval:
  - Immerse slides in antigen retrieval solution and heat (e.g., in a pressure cooker or water bath) according to optimized conditions.
- Staining:
  - Block endogenous peroxidase activity.
  - Apply protein block to reduce non-specific binding.
  - Incubate with the primary anti-TIGIT antibody at the optimal dilution and time.
  - Wash with buffer (e.g., TBS-T).
  - Incubate with the HRP-conjugated secondary antibody.
  - Wash with buffer.
  - Apply DAB solution and monitor for color development.
  - Rinse with water to stop the reaction.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate the slides through a graded ethanol series and xylene.
  - Coverslip with mounting medium.



### Analysis:

- Examine the slides under a microscope. TIGIT expression will appear as a brown stain on the cell membrane of lymphocytes.
- Scoring can be performed based on the percentage of positive cells and staining intensity.

## Advanced and Exploratory Techniques Mass Cytometry (CyTOF)

Mass cytometry allows for high-dimensional analysis of single cells, enabling deep immunophenotyping of TIGIT-expressing cell subsets and their functional state in response to Ociperlimab.[4][7][8] The workflow is similar to flow cytometry, but antibodies are labeled with heavy metal isotopes instead of fluorochromes, eliminating issues of spectral overlap and allowing for the simultaneous measurement of over 40 parameters.

## Quantitative Affinity Extraction Liquid Chromatography-Mass Spectrometry (LC-MS)

This emerging technique can directly measure the concentration of Ociperlimab, total TIGIT, and the Ociperlimab-TIGIT complex in tissue homogenates.[9] This provides a quantitative measure of target engagement at the site of action and does not require viable cells, making it suitable for analyzing frozen biopsy samples.[9]

### **Summary**

The comprehensive assessment of Ociperlimab's target engagement requires a multi-faceted approach. Receptor occupancy by flow cytometry provides a direct measure of target binding on circulating immune cells. Ligand binding blockade and functional assays confirm the intended biological activity of Ociperlimab. Immunohistochemistry is essential for evaluating target expression within the tumor microenvironment. Together, these techniques provide a robust framework for the preclinical and clinical development of Ociperlimab and other TIGIT-targeting therapies.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. genomeme.ca [genomeme.ca]
- 2. researchgate.net [researchgate.net]
- 3. A Study of AZD2936 Anti-TIGIT/Anti-PD-1 Bispecific Antibody in Participants with Advanced or Metastatic NSCLC [astrazenecaclinicaltrials.com]
- 4. Frontiers | CyTOF® for the Masses [frontiersin.org]
- 5. Turning Cancer Immunotherapy to the Emerging Immune Checkpoint TIGIT: Will This Break Through the Limitations of the Legacy Approach? PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Antibody Drug-Target Engagement Measurement in Tissue Using Quantitative Affinity Extraction Liquid Chromatography-Mass Spectrometry: Method Development and Qualification PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Ociperlimab Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#techniques-for-measuring-ociperlimab-target-engagement]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com